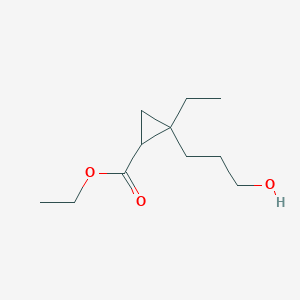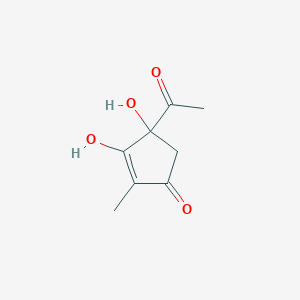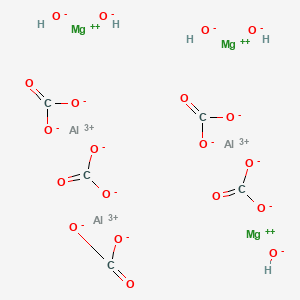
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium: is a coordination compound of palladium. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated to two chloride ligands, one acetonitrile ligand, and one triphenylphosphine ligand.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(triphenylphosphine)palladium typically involves the reaction of palladium(II) chloride with triphenylphosphine and acetonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{PdCl}_2 + \text{PPh}_3 + \text{CH}_3\text{CN} \rightarrow \text{trans-PdCl}_2(\text{PPh}_3)(\text{CH}_3\text{CN}) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
科学研究应用
Chemistry: The compound is widely used as a catalyst in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields.
Industry: In the industrial sector, trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its catalytic properties.
作用机制
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle. These steps allow the coupling of organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with similar catalytic properties.
trans-Dichlorobis(triphenylphosphine)palladium(II): Used in similar catalytic applications.
Uniqueness: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is unique due to the presence of the acetonitrile ligand, which can influence the reactivity and selectivity of the compound in catalytic processes.
属性
分子式 |
C20H18Cl2NPPd |
|---|---|
分子量 |
480.7 g/mol |
IUPAC 名称 |
acetonitrile;dichloropalladium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1-15H;1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
OAWCTOBFVCLFRR-UHFFFAOYSA-L |
规范 SMILES |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


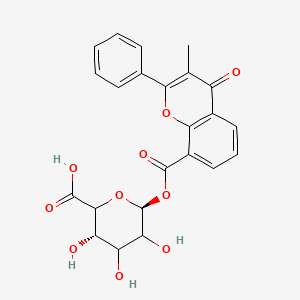

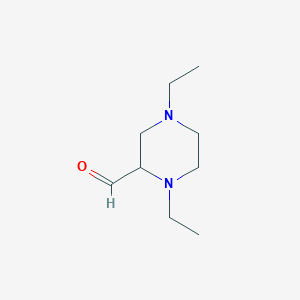
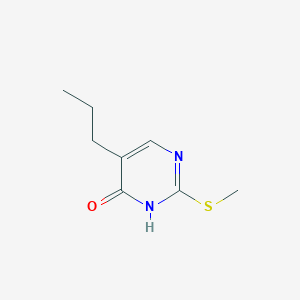
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
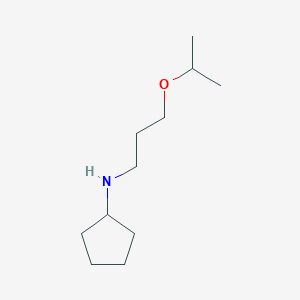
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
